molecular formula C12H13N3OS B5249593 2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide

2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B5249593
M. Wt: 247.32 g/mol
InChI Key: SUBBZOGZVHMSEA-UHFFFAOYSA-N
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Description

2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,7-dimethylquinazoline with a suitable sulfanyl acetamide precursor. One common method involves the reaction of 4,7-dimethylquinazoline with chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cellular processes. The quinazoline ring structure allows it to bind to various biological targets, thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide
  • 2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]acetamide
  • 2-[(4,8-Dimethylquinazolin-2-yl)sulfanyl]acetamide

Uniqueness

2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the 4,7-dimethyl groups may enhance its stability and binding affinity to certain targets compared to other similar compounds .

Properties

IUPAC Name

2-(4,7-dimethylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-3-4-9-8(2)14-12(15-10(9)5-7)17-6-11(13)16/h3-5H,6H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBZOGZVHMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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